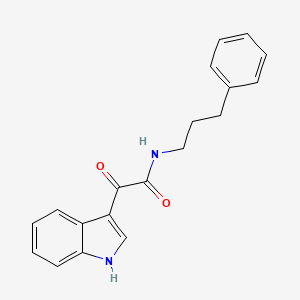
2-(1H-吲哚-3-基)-2-氧代-N-(3-苯丙基)乙酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1H-indol-3-yl)-2-oxo-N-(3-phenylpropyl)acetamide is a useful research compound. Its molecular formula is C19H18N2O2 and its molecular weight is 306.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(1H-indol-3-yl)-2-oxo-N-(3-phenylpropyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(1H-indol-3-yl)-2-oxo-N-(3-phenylpropyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
抗癌特性
吲哚衍生物因其作为抗癌剂的潜力而备受关注。 “2-(1H-吲哚-3-基)-2-氧代-N-(3-苯丙基)乙酰胺” 可能通过干扰细胞分裂、诱导凋亡或抑制参与肿瘤生长的特定酶来表现出对癌细胞的细胞毒性作用。 研究人员正在积极研究其对各种癌症类型的疗效,包括乳腺癌、肺癌和结肠癌 .
抗菌活性
吲哚具有内在的抗菌特性。 该化合物可以作为一种新型抗菌剂,用于抵抗细菌、真菌和病毒。 其作用机制可能涉及破坏微生物膜、抑制必需酶或干扰核酸合成 .
神经保护潜力
吲哚衍生物通常表现出神经保护作用。 研究人员对评估 “2-(1H-吲哚-3-基)-2-氧代-N-(3-苯丙基)乙酰胺” 是否可以保护神经元免受氧化应激、炎症或兴奋性毒性的影响感兴趣。 这种神经保护作用可能在治疗阿尔茨海默病和帕金森病等神经退行性疾病中具有价值 .
镇痛和抗炎特性
吲哚可能通过调节疼痛通路发挥镇痛作用。 研究该化合物减轻疼痛和减少炎症的能力可能会导致治疗慢性疼痛的新治疗策略 .
代谢紊乱
鉴于其结构特征, “2-(1H-吲哚-3-基)-2-氧代-N-(3-苯丙基)乙酰胺” 可能会影响代谢通路。 研究人员可以探索其对葡萄糖代谢、脂质调节或胰岛素敏感性的影响,这可能有利于糖尿病或肥胖患者 .
精神药理学效应
吲哚衍生物通常与神经递质系统相互作用。 研究该化合物对血清素、多巴胺或其他受体的作用可以揭示其作为抗抑郁药、抗焦虑药或抗精神病药的潜力 .
药物开发
最后,该化合物可以作为设计新药的宝贵支架。 药物化学家可能会修改其结构以增强特定性质、优化药代动力学或靶向特定生物通路 .
Heravi, M. M., Amiri, Z., Kafshdarzadeh, K., & Zadsirjan, V. (2021). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. RSC Advances, 11, 33540-33612. Link Selvam, P., Murugan, R., & Kumaravel, G. (2020). A brief review of the biological potential of indole derivatives. Future Journal of Pharmaceutical Sciences, 6(1), 1-9. Link MDPI. (2022). Synthesis of New 2,3-Dihydroindole Derivatives with Neuroprotective Properties. Molecules, 27(21), 7462. Link
作用机制
Target of Action
It’s known that indole derivatives, which this compound is a part of, play a significant role in cell biology . They are used as biologically active compounds for the treatment of various disorders in the human body .
Mode of Action
Indole derivatives are known to interact with various targets in the body, leading to changes that can treat cancer cells, microbes, and different types of disorders .
Biochemical Pathways
Indole derivatives are known to influence a broad range of biological activities, suggesting they may interact with multiple biochemical pathways .
Result of Action
Indole derivatives are known to exhibit various biologically vital properties, suggesting that they may have diverse effects at the molecular and cellular levels .
属性
IUPAC Name |
2-(1H-indol-3-yl)-2-oxo-N-(3-phenylpropyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O2/c22-18(16-13-21-17-11-5-4-10-15(16)17)19(23)20-12-6-9-14-7-2-1-3-8-14/h1-5,7-8,10-11,13,21H,6,9,12H2,(H,20,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOYJKJWZABKDJP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCNC(=O)C(=O)C2=CNC3=CC=CC=C32 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301330887 |
Source


|
| Record name | 2-(1H-indol-3-yl)-2-oxo-N-(3-phenylpropyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301330887 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
1.2 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49676782 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
149167-36-2 |
Source


|
| Record name | 2-(1H-indol-3-yl)-2-oxo-N-(3-phenylpropyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301330887 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














